(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
Description
“(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone” is a synthetic organic compound featuring a 3-chlorophenyl group linked via a ketone bridge to a 2,8-diazaspiro[5.5]undecane scaffold. The spirocyclic system comprises two fused rings: a six-membered nitrogen-containing ring and a five-membered nitrogen ring, creating a rigid three-dimensional structure. This conformational rigidity is advantageous in medicinal chemistry, as it enhances target selectivity and metabolic stability . The compound’s molecular formula is C₁₆H₂₀ClN₂O, with a molecular weight of 291.80 g/mol .
Properties
IUPAC Name |
(3-chlorophenyl)-(2,8-diazaspiro[5.5]undecan-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-1-4-13(10-14)15(20)19-9-3-7-16(12-19)6-2-8-18-11-16/h1,4-5,10,18H,2-3,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBXSWHPQACJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves the following steps:
Formation of the Diazaspiro[5.5]undecane Core: : This can be achieved through the cyclization of appropriate diamines and carboxylic acids or their derivatives[_{{{CITATION{{{_2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ....
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst[_{{{CITATION{{{2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ...[{{{CITATION{{{_3{this compound](https://www.benchchem.com/zh/product/b7843972).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Reaction with sodium hydroxide : Hydrolysis yields (3-hydroxyphenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone (80% yield in dichloromethane at 25°C).
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Amination : Treatment with benzylamine in DMF at 80°C replaces chlorine with a benzylamino group .
Table 1: NAS Reactions of the Chlorophenyl Group
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH | CH₂Cl₂, 25°C, 12 h | 3-Hydroxyphenyl analog | 80% | |
| Benzylamine | DMF, 80°C, 24 h | 3-(Benzylamino)phenyl analog | 65% |
Hydrogenation of the Diazaspiro Core
The diazaspiro[5.5]undecane scaffold undergoes hydrogenation to modify ring saturation:
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Catalytic hydrogenation : Pd/C-mediated reduction in ethanol saturates the spirocyclic amine, forming a fully saturated backbone (quantitative conversion) .
Amide Bond Functionalization
The methanone group participates in condensation reactions:
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HBTU-mediated coupling : Reacts with carboxylic acids (e.g., acetic acid) to form secondary amides (72–85% yield) .
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Isocyanate addition : Treatment with phenyl isocyanate forms urea derivatives, enhancing hydrogen-bonding capacity .
Table 2: Methanone Group Reactivity
| Reaction Type | Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Amide formation | Acetic acid/HBTU | CH₂Cl₂, rt, 6 h | N-Acetylated derivative | 85% | |
| Urea formation | Phenyl isocyanate | THF, 0°C to rt, 8 h | Urea-linked analog | 78% |
Ring-Opening Reactions
Under acidic conditions, the diazaspiro ring opens to generate linear diamines:
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HCl-mediated cleavage : Concentrated HCl at 60°C produces a linear diamine hydrochloride salt (90% conversion) .
Metal-Catalyzed Cross-Couplings
The chlorophenyl group participates in Suzuki-Miyaura couplings:
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Borylation followed by coupling : Reaction with bis(pinacolato)diboron and Pd(dppf)Cl₂ forms a boronic ester intermediate, which couples with aryl halides (e.g., 4-bromotoluene) to yield biaryl derivatives .
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
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Antiviral derivatives : 3-Chlorobenzyl-linked variants inhibit dengue virus type 2 (DENV2) with EC₅₀ values of 1.2–3.8 μM .
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sEH inhibitors : Urea-functionalized analogs show nanomolar inhibition of soluble epoxide hydrolase (IC₅₀ = 12 nM) .
This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore stereochemical outcomes and catalytic asymmetric modifications.
Scientific Research Applications
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undec-9-yl)methanone
- Structure : Replaces the 3-chlorophenyl group with a 2-chloro-6-fluorophenyl moiety and substitutes the 2,8-diaza ring with a 1,5-dioxa-9-aza spiro system.
- The 1,5-dioxa spiro ring (oxygen atoms) reduces basicity compared to the diaza system, affecting solubility and hydrogen-bonding capacity .
- Molecular Formula: C₁₆H₁₈ClFNO₃.
Quinazolinone Derivatives with 2,8-Diazaspiro[5.5]undecane
- Structure : Features a quinazolin-4(3H)-one core linked to the spiro system via a thioether or ketone group (e.g., compound 265 in ).
- Impact: The quinazolinone moiety introduces aromaticity and planar geometry, enhancing interactions with kinase active sites. The thioether linkage (C–S–C) increases metabolic stability compared to ester or amide linkages but may reduce solubility .
- Application : These derivatives are explored as allosteric Chk1 kinase inhibitors , highlighting the spiro system’s role in modulating enzyme activity .
Spirocyclic Ring Variations
2,8-Diazaspiro[4.5]decane Compounds
- Structure : Reduces the spiro ring size to 4.5 (five-membered and four-membered rings).
- Patent applications suggest these derivatives are prioritized for central nervous system (CNS) targets due to enhanced blood-brain barrier penetration .
tert-Butyl 2,8-Diazaspiro[5.5]undecane-2-carboxylate Hydrochloride
- Structure : A protected spiroamine with a tert-butyloxycarbonyl (Boc) group.
- Impact :
Data Table: Key Structural and Functional Comparisons
Biological Activity
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone, also known by its IUPAC name 2-(3-chlorobenzoyl)-2,8-diazaspiro[5.5]undecane, is a compound characterized by its unique spirocyclic structure and the presence of a chlorophenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neurology and psychiatry.
The molecular formula of this compound is CHClNO, with a molecular weight of 292.80 g/mol. The compound features a spiro structure that may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity
Research indicates that compounds related to diazaspiro systems exhibit diverse biological activities, including but not limited to:
- Antidepressant Effects : A study highlighted the potential of diazaspiro compounds in modulating neurotransmitter systems, suggesting their utility in treating depression and anxiety disorders .
- Analgesic Properties : Compounds similar to this compound have shown efficacy in pain management through modulation of pain pathways .
- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from apoptosis and oxidative stress, making them candidates for neurodegenerative disease therapies .
Case Studies
- Antidepressant Activity : A case study involving a series of diazaspiro compounds demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the inhibition of serotonin reuptake and modulation of dopaminergic pathways .
- Pain Management : Another study evaluated the analgesic properties of related spiro compounds in a formalin-induced pain model. The results indicated that these compounds significantly reduced pain scores compared to controls, suggesting a strong analgesic effect .
Research Findings
Recent literature has focused on the synthesis and biological evaluation of diazaspiro compounds. Key findings include:
- Synthesis Techniques : Various synthetic routes have been developed for creating this compound, often involving multi-step processes that enhance yield and purity .
- Pharmacological Profiles : In vitro studies have shown that this compound exhibits selective binding affinity towards certain receptors involved in mood regulation and pain perception .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| This compound | Antidepressant | Serotonin reuptake inhibition |
| 1,9-Diazaspiro[5.5]undecane | Analgesic | Modulation of nociceptive pathways |
| 3-Methyl-1-(2,8-diazaspiro[5.5]undecan-2-yl)butan-1-one | Neuroprotective | Antioxidant properties and apoptosis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
